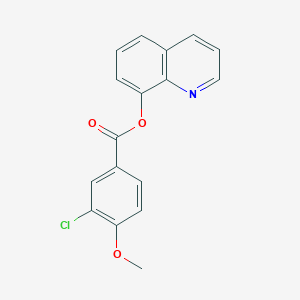![molecular formula C14H11BrN4OS2 B5590875 4-{[(5-bromo-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5590875.png)
4-{[(5-bromo-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the 1,2,4-triazole family, characterized by a triazole ring, a core structure in medicinal chemistry due to its versatility in drug development. Its synthesis and functionalization have been extensively explored for applications in pharmaceuticals, materials science, and as ligands in coordination chemistry.
Synthesis Analysis
Synthesis involves multiple steps, starting from basic heterocyclic precursors. The process typically includes the creation of the triazole core, followed by the addition of side chains through reactions like nucleophilic substitution or condensation. Studies have detailed the synthesis of similar compounds, emphasizing the role of reactant choice and reaction conditions in achieving desired substitutions and yields (Sancak et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their reactivity and potential applications. Advanced techniques like X-ray crystallography, NMR spectroscopy, and computational methods provide insights into the arrangement of atoms, molecular conformations, and electronic structures, which are essential for understanding the chemical behavior and designing further modifications (Sayed et al., 2016).
Chemical Reactions and Properties
Triazole compounds engage in various chemical reactions, including alkylation, aminomethylation, and cyanoethylation, allowing for the introduction of diverse functional groups. These reactions expand the utility of triazole derivatives in synthetic chemistry and material science, enabling the creation of compounds with specific properties (Kaldrikyan et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and stability, are influenced by their molecular structure and substituents. Understanding these properties is essential for their application in different domains, including pharmaceuticals and materials science. Research has focused on optimizing these properties through structural modification for enhanced performance (Chauhan et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and photochemical behavior, are pivotal for the application of triazole derivatives. Studies have explored these aspects, showing that modifications at specific positions on the triazole ring can significantly alter these properties, affecting their potential use in various chemical processes and as active pharmaceutical ingredients (Sarhan et al., 2008).
科学的研究の応用
Chemical Synthesis and Structural Properties
Triazole derivatives, including those similar to the compound , have been synthesized and characterized to explore their structural properties and potential reactivity. For instance, studies on Cu(II), Ni(II), and Fe(II) complexes with triazole Schiff bases demonstrate the synthesis and structural analysis of these complexes. These studies reveal the coordination modes and geometrical structures of the metal ions involved, providing insights into their chemical behavior and potential applications in catalysis or as functional materials (Sancak et al., 2007).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of triazole derivatives have been a significant focus of research. Some derivatives have been synthesized and evaluated for their efficacy against various microbial strains and cancer cell lines. These studies contribute to the understanding of the structure-activity relationships and the potential of these compounds in developing new therapeutic agents (Bekircan et al., 2008).
Physicochemical Properties and Applications
Research on the physicochemical properties of triazole derivatives, including their reactions with other compounds and their potential as corrosion inhibitors, adds another layer of application. For example, Schiff’s bases derived from triazoles have been investigated for their efficiency as corrosion inhibitors, demonstrating the practical applications of these compounds in industrial settings (Ansari et al., 2014).
Safety and Hazards
特性
IUPAC Name |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4OS2/c15-12-7-6-11(22-12)8-16-19-13(17-18-14(19)21)9-20-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZBFKPIGMFOD-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5590802.png)
![8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5590803.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-methylphenyl)cyclopropyl]benzamide](/img/structure/B5590807.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5590813.png)
![4-(2-methoxyphenyl)-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B5590820.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5590827.png)
![N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5590832.png)
![2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5590854.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)
![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)
![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)
![N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline](/img/structure/B5590898.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)
